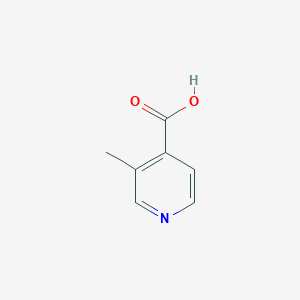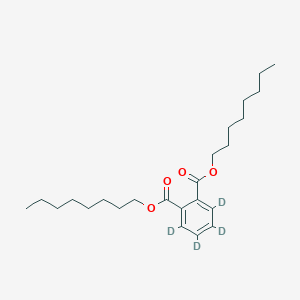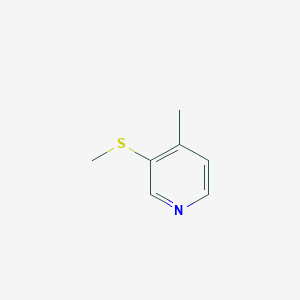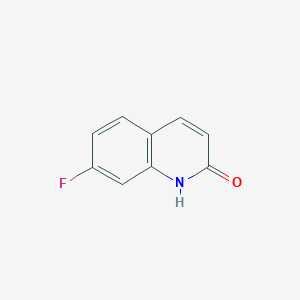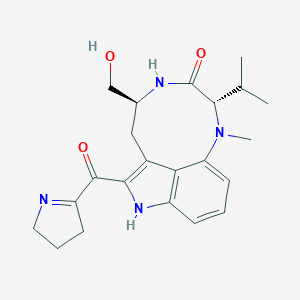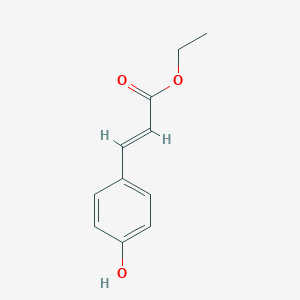
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate
説明
科学的研究の応用
Antitumor Activity in Melanoma Treatment
p-Coumaric acid ethyl ester: has shown potential in controlling melanoma cell growth. The esterification of p-Coumaric acid enhances its activity as an antimelanogenic agent. Studies have demonstrated that this compound can cause substantial tumor cell death and control melanoma growth by arresting the cell cycle in both murine B16-F10 and human SK-MEL-25 melanoma cells .
Antifungal Agents for Plant Protection
The compound has been synthesized using green chemistry principles and tested as an antifungal agent. It exhibits total inhibition of mycelium growth of pathogens like Botrytis cinerea and Sclerotinia sclerotiorum . Additionally, it has shown a protective effect on plants, reducing the necrosis area caused by these pathogens .
Inhibition of Aldose Reductase
p-Coumaric acid ethyl ester: is a strong inhibitor of aldose reductase, an enzyme involved in diabetic complications. Its inhibition is an effective strategy to alleviate and control symptoms of diabetic complications .
Immunomodulatory Effects
This compound is being explored as a potential immunosuppressive agent. It may have applications in treating autoimmune inflammatory diseases, such as rheumatoid arthritis, by modulating the immune response .
Antioxidant and Anti-inflammatory Properties
p-Coumaric acid ethyl ester: has been associated with anti-tumor, antibacterial, and anti-aging skin pharmacological effects due to its ability to inhibit oxidative stress .
作用機序
Target of Action
The primary targets of p-Coumaric acid ethyl ester are aldose reductase and tyrosinase . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition is a strategy to alleviate symptoms of diabetic complications . Tyrosinase is a key enzyme in the production of melanin, and its inhibition can lead to reduced pigmentation .
Mode of Action
p-Coumaric acid ethyl ester interacts with its targets by inhibiting their activity. It has been shown to strongly inhibit aldose reductase, with a half inhibitory concentration of 1.92 μM . It also inhibits tyrosinase in a noncompetitive manner, with an inhibitory constant (KI) of 1.83 μg/ml .
Biochemical Pathways
p-Coumaric acid ethyl ester affects several biochemical pathways. In the case of aldose reductase, its inhibition can impact the polyol pathway, which is involved in glucose metabolism . For tyrosinase, its inhibition can affect the melanogenesis pathway, leading to reduced melanin production . Additionally, p-Coumaric acid ethyl ester is involved in the phenylpropanoid pathway, where it can be synthesized from p-Coumaric acid via esterification .
Pharmacokinetics
It is a white or slightly yellow crystal with a melting point of 83°C and a boiling point of 175-184°C . These properties suggest that it may have good stability and bioavailability.
Result of Action
The inhibition of aldose reductase by p-Coumaric acid ethyl ester can help control the symptoms of diabetic complications . Its inhibition of tyrosinase can lead to reduced pigmentation, which may be beneficial in conditions such as hyperpigmentation . Additionally, p-Coumaric acid ethyl ester has been shown to have antioxidant activity, which can contribute to its potential health benefits .
Action Environment
The action of p-Coumaric acid ethyl ester can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as suggested by its storage condition of 2-8°C . Furthermore, its efficacy can be influenced by factors such as the concentration used and the presence of other compounds in the environment.
特性
IUPAC Name |
ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCEVXVQCPESC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341775 | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(4-hydroxyphenyl)acrylate | |
CAS RN |
2979-06-8, 7362-39-2 | |
| Record name | NSC408777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Coumaric acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: p-Coumaric acid ethyl ester exhibits a strong inhibitory effect on aldose reductase, an enzyme implicated in diabetic complications. [] This inhibition occurs in a noncompetitive manner, meaning that ethyl coumarate does not compete with the enzyme's substrate for binding. [] Instead, it binds to the enzyme at various sites, including anionic, hydrophobic, and selective pockets, primarily through hydrogen bonds and hydrophobic interactions with specific amino acid residues like Thr113, Cys80, Trp111, and Leu300. [] This binding alters the enzyme's conformation, increasing β-sheet content while decreasing α-helix, random coil content, and intrinsic fluorescence strength. [] By inhibiting aldose reductase, ethyl coumarate holds potential for mitigating diabetic complications.
ANone: p-Coumaric acid ethyl ester ((E)-Ethyl 3-(4-hydroxyphenyl)acrylate), also known as ethyl coumarate, has the following characteristics:
- Spectroscopic Data: Structural elucidation commonly involves techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [, , , , , ]
A: Ethyl coumarate is found in wine and its concentration can be influenced by grape varietals and winemaking processes. [] For example, Shiraz wines exhibit higher levels of ethyl coumarate than Grenache wines. [] During fermentation and barrel aging, the concentration of this compound increases. [] This is significant because certain yeast strains, like Dekkera bruxellensis, possess esterase activity that can convert ethyl coumarate into 4-ethylphenol. [] 4-Ethylphenol contributes to the undesirable "medicinal" or "barnyard" off-flavor in wines, particularly those affected by spoilage yeasts like Brettanomyces/Dekkera. []
A: Yes, ethyl coumarate can serve as a precursor to 4-ethylphenol, a compound that significantly impacts the sensory profile of wine. [] Specific strains of Dekkera bruxellensis yeast (AWRI 1499 and AWRI 1608) demonstrate varying abilities to convert ethyl coumarate to 4-ethylphenol, with yields reaching up to 68%. [] This conversion highlights the importance of managing these yeast strains during wine production to control the development of undesirable aromas.
A: Research indicates the presence of p-coumaric acid ethyl ester in the hard resin fraction of hops (Humulus lupulus L.). [] Sensory analysis revealed this compound contributes to the overall bitterness profile of Pilsner-type beer, although its individual bitter recognition threshold is relatively high (198 μmol/L). [] Brewing trials utilizing ε-resin, which is rich in ethyl coumarate, have demonstrated the potential for producing beverages enriched with prenylated hop flavonoids. []
ANone: Various analytical methods are employed to quantify ethyl coumarate:
- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is widely used for identifying and quantifying volatile compounds, including ethyl coumarate, in complex matrices like wine. [, ] The use of deuterium-labeled analogs as internal standards enhances accuracy and precision. []
- HPLC (High-Performance Liquid Chromatography): This versatile technique can separate, identify, and quantify ethyl coumarate in various samples, including plant extracts, food products, and biological samples. [, , , ] Coupling HPLC with detectors like DAD (Diode Array Detector) or MS (Mass Spectrometry) enables accurate quantification and structural confirmation. [, ]
ANone: p-Coumaric acid ethyl ester has been identified in various plant species, indicating its diverse natural occurrence:
- Dichroa hirsuta: This plant yielded ethyl coumarate as one of its chemical constituents, demonstrating the compound's presence in traditional medicinal plants. [] Interestingly, compounds 2-5 from this plant, including ethyl coumarate, exhibited activation of the Nrf2-ARE signaling pathway, suggesting potential antioxidant and cytoprotective properties. []
- Loropetalum chinense: Ethyl coumarate was isolated from this plant for the first time, expanding its known natural sources and highlighting the potential for discovering novel bioactive compounds. []
- Guazuma ulmifolia: Ethyl coumarate was found in the hydroalcoholic extract of Guazuma ulmifolia leaves. [] This extract displayed notable anthelmintic activity against the parasitic nematode Haemonchus contortus, suggesting potential applications in veterinary medicine. []
- Opuntia ficus-indica (Cactus): Roasting cactus seeds led to an increase in ethyl coumarate concentration, indicating the impact of food processing on its levels in plant-based products. []
- Musa sapientum (Banana): Ethyl coumarate was identified in the ethanolic extract of banana peel, signifying its presence in common food waste and potential for valorization. []
- Camellia pollen: Ethyl coumarate isolated from camellia pollen exhibited potent tyrosinase inhibitory activity, highlighting its potential for cosmetic applications targeting hyperpigmentation. [] This inhibitory activity was stronger than that of arbutin, a known skin-whitening agent. [] Fluorescence spectroscopy and docking simulations suggest that ethyl coumarate interacts with tyrosinase, potentially inducing conformational changes in the enzyme's active site. []
- Physalis pubescens: This plant yielded ethyl coumarate as one of its chemical constituents, further expanding its presence in the plant kingdom and potential for diverse bioactivities. []
A: The structure of ethyl coumarate significantly influences its bioactivity. [] For example, the presence of the ethyl ester group contributes to its strong inhibition of aldose reductase. [] Additionally, the compound's oil-water partition coefficient, which is influenced by its structure, correlates with its inhibitory potency. [] This suggests that structural modifications could be explored to optimize its pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
